molecular formula C14H23NO6S B6425093 2-({8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octan-3-yl}sulfonyl)acetic acid CAS No. 2034586-88-2

2-({8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octan-3-yl}sulfonyl)acetic acid

Cat. No.: B6425093
CAS No.: 2034586-88-2
M. Wt: 333.40 g/mol
InChI Key: JQCNCGLKJXRZEF-UHFFFAOYSA-N
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Description

2-({8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octan-3-yl}sulfonyl)acetic acid is a complex organic compound with the molecular formula C14H23NO4 and a molecular weight of 269.34 g/mol This compound is characterized by its unique bicyclic structure, which includes a tert-butoxycarbonyl group and a sulfonyl acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octan-3-yl}sulfonyl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2-({8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octan-3-yl}sulfonyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-({8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octan-3-yl}sulfonyl)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-({8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octan-3-yl}sulfonyl)acetic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group provides steric protection, while the sulfonyl acetic acid moiety can participate in various chemical reactions. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2-[[8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octan-3-yl]sulfonyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO6S/c1-14(2,3)21-13(18)15-9-4-5-10(15)7-11(6-9)22(19,20)8-12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCNCGLKJXRZEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)S(=O)(=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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